N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
A study by Varshney et al. (2009) explored the synthesis of isoxazolinyl oxazolidinones, compounds with a structure indicating potential antibiotic properties against resistant bacteria. This research might hint at the broader utility of structurally complex compounds, like the one , in developing new antibacterial agents (Varshney et al., 2009).
Novel Vanilloid Receptor-1 Antagonists
Wang et al. (2007) developed piperazinylpyrimidine analogues as antagonists for the vanilloid 1 receptor (VR1/TRPV1), demonstrating potential applications in chronic pain management. This suggests that compounds with piperazine and pyrimidine components could have therapeutic applications in modulating pain pathways (Wang et al., 2007).
Synthesis and Antitumor Activity
Naito et al. (2005) investigated novel 3-phenylpiperazinyl-1-trans-propenes for their cytotoxic activity against tumor cell lines, indicating the anticancer potential of compounds with phenylpiperazine structures (Naito et al., 2005).
Dual Regulator of TNF-alpha and IL-10
Fukuda et al. (2000) described a pyrimidylpiperazine derivative as a dual cytokine regulator, offering insights into the anti-inflammatory and immunomodulatory applications of such compounds (Fukuda et al., 2000).
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine derivatives often exhibit affinity for a variety of receptors, including dopamine and serotonin receptors .
Mode of Action
The mode of action of a compound depends on its specific targets. For example, if a compound targets dopamine receptors, it may act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways involved in mood regulation, motor control, and reward .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, activation or blockade of dopamine receptors can lead to changes in neuronal firing patterns, neurotransmitter release, and downstream signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain drugs may be more effective or stable at specific pH levels, or their action may be modulated by the presence of other drugs or endogenous compounds .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorophenylpiperazine with 3-bromopropylamine to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine. This intermediate is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-bromopropylamine", "2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid" ], "Reaction": [ "Step 1: 4-fluorophenylpiperazine is reacted with 3-bromopropylamine in the presence of a suitable solvent and a base to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine.", "Step 2: N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid in the presence of a suitable solvent and a coupling agent to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |
Numéro CAS |
688793-77-3 |
Formule moléculaire |
C22H25FN6O2S |
Poids moléculaire |
456.54 |
Nom IUPAC |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)28-13-11-27(12-14-28)10-2-9-24-19(30)15-29-21(31)18-3-1-8-25-20(18)26-22(29)32/h1,3-8H,2,9-15H2,(H,24,30)(H,25,26,32) |
Clé InChI |
QFMHDBNZIVHBKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.